molecular formula C14H24N2O6 B11784858 (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate

Cat. No.: B11784858
M. Wt: 316.35 g/mol
InChI Key: PWHSLHBTQUHNGP-PRKWKTPOSA-N
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Description

(1S,4S)-2-Oxa-5-azabicyclo[222]octane hemioxalate is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions suggests that scalable methods could be developed based on existing catalytic processes used in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve moderate temperatures and pressures to ensure efficient conversion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play crucial roles in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2-Oxa-5-azabicyclo[222]octane hemioxalate is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m00./s1

InChI Key

PWHSLHBTQUHNGP-PRKWKTPOSA-N

Isomeric SMILES

C1C[C@H]2CO[C@@H]1CN2.C1C[C@H]2CO[C@@H]1CN2.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O

Origin of Product

United States

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